![molecular formula C14H26O3 B12564920 2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane CAS No. 189458-04-6](/img/structure/B12564920.png)
2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane is an organic compound belonging to the class of epoxides Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane typically involves the reaction of 9-(hydroxymethyl)nonanol with epichlorohydrin in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which subsequently undergoes cyclization to form the epoxide ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted epoxides
Aplicaciones Científicas De Investigación
2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent mechanical properties
Mecanismo De Acción
The mechanism of action of 2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane involves the opening of the epoxide ring, which can react with various nucleophiles. This reactivity is due to the strained three-membered ring structure, making it highly susceptible to nucleophilic attack. The molecular targets include hydroxyl and amino groups, leading to the formation of stable covalent bonds .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylolethane triglycidyl ether: Another epoxide used as a reactive diluent in epoxy resins.
2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bisoxirane: A similar compound used in the production of high-performance polymers.
Uniqueness
2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane is unique due to its long alkyl chain, which imparts flexibility and hydrophobicity to the resulting polymers. This makes it particularly useful in applications requiring materials with specific mechanical and chemical properties.
Propiedades
Número CAS |
189458-04-6 |
|---|---|
Fórmula molecular |
C14H26O3 |
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
2-[9-(oxiran-2-ylmethoxy)nonyl]oxirane |
InChI |
InChI=1S/C14H26O3/c1(2-4-6-8-13-11-16-13)3-5-7-9-15-10-14-12-17-14/h13-14H,1-12H2 |
Clave InChI |
GLYZJLRLLOPTBB-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CCCCCCCCCOCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid](/img/structure/B12564837.png)

![Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B12564840.png)
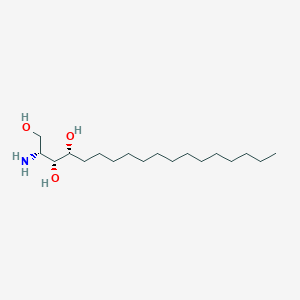
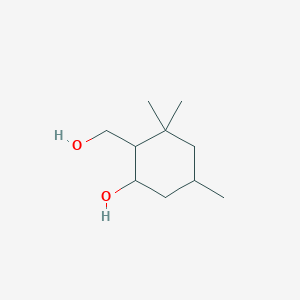
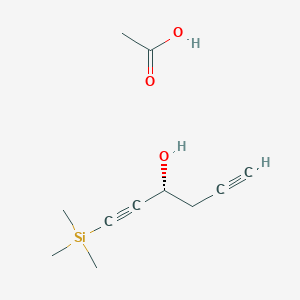
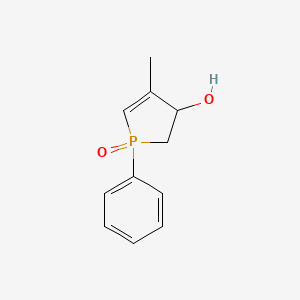
![S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine](/img/structure/B12564873.png)
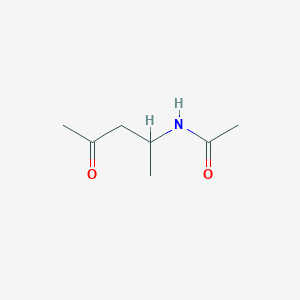
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)


![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)

